molecular formula C12H15Cl2N3O B2821525 {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 2126177-79-3

{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B2821525
CAS No.: 2126177-79-3
M. Wt: 288.17
InChI Key: YCAXHVCFBVORNU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The 2-chlorophenyl substituent at the 5-position of the oxadiazole ring enhances electron-withdrawing effects, while the isopropylamine group at the 2-position contributes to steric bulk and lipophilicity. Its hydrochloride salt improves solubility for pharmacological applications.

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c1-8(2)14-7-11-15-16-12(17-11)9-5-3-4-6-10(9)13;/h3-6,8,14H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAXHVCFBVORNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride , with CAS number 851169-49-8, is a derivative of oxadiazole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C12H14ClN3O
  • Molecular Weight : 251.71 g/mol
  • CAS Number : 851169-49-8

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxic Effects : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). In vitro assays revealed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage . This suggests that the compound may act as a potential chemotherapeutic agent by promoting programmed cell death in malignant cells.
  • Comparative Studies : In comparative studies with established anticancer agents like doxorubicin, this oxadiazole derivative exhibited superior cytotoxicity against certain leukemia cell lines, suggesting a potential for development into a more effective treatment option .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureActivity Implication
Oxadiazole ringContributes to anticancer properties
2-Chlorophenyl groupEnhances lipophilicity and receptor binding
Propan-2-yl amine moietyInfluences solubility and bioavailability

Case Studies

Several case studies have documented the biological activity of related oxadiazole compounds:

  • Study on Anticancer Agents : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activities. The study found that modifications to the oxadiazole core significantly influenced their potency against various cancer cell lines .
  • Inhibition Studies : Research focusing on carbonic anhydrases (CAs) revealed that certain oxadiazole derivatives selectively inhibited CA IX at nanomolar concentrations. This inhibition is crucial as CA IX is often overexpressed in tumors, making it a target for cancer therapy .

Comparison with Similar Compounds

Positional Isomers: 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives

  • Target Compound: {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride Molecular Formula: Likely C₁₂H₁₅Cl₂N₃O (inferred from ).
  • 4-Chlorophenyl Analog : {[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS 1093390-68-1)

    • Molecular Weight : 288.17 g/mol .
    • Key Difference : The 4-chlorophenyl group allows for a planar arrangement with the oxadiazole ring, enhancing π-π stacking interactions in biological systems.

Impact : Positional isomerism influences electronic distribution and binding modes. The 2-chloro derivative may exhibit lower crystallinity due to steric effects, while the 4-chloro analog could show improved receptor affinity .

Substituent Variation: Chlorophenyl vs. Other Aromatic Groups

Compound Aryl Substituent Amine Group Molecular Weight (g/mol) Notable Properties
Target Compound 2-Chlorophenyl Isopropyl ~288.17 Moderate steric bulk, lipophilic
Phenyl Analog () Phenyl Isopropyl ~254.72 Reduced electron-withdrawing effects
4-Nitrophenyl Analog () 4-Nitrophenyl Isopropyl ~295.71 Strong electron-withdrawing, higher reactivity
Thienyl Analog () 2-Thienyl Propyl 259.75 Sulfur-containing, altered aromatic interactions

Key Observations :

  • Aromatic Interactions : Thienyl groups () introduce sulfur-mediated hydrogen bonding, which may alter solubility and binding specificity.

Amine Chain Modifications: Isopropyl vs. Linear Alkyl Groups

  • Target Compound : Isopropylamine provides branching, reducing molecular flexibility and enhancing membrane permeability.

Biological Relevance : Isopropyl groups may improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains .

Heterocycle Core Modifications: Oxadiazole vs. Thiadiazole

  • Thiadiazole Analog (): 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
    • Key Difference : Replacement of oxygen with sulfur in the heterocycle increases polarizability and van der Waals interactions.
    • Impact : Thiadiazoles often exhibit stronger metal-binding capabilities, which could be advantageous in enzyme inhibition .

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